molecular formula C20H23N3O2S2 B2390792 N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260938-14-4

N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2390792
CAS No.: 1260938-14-4
M. Wt: 401.54
InChI Key: DAMGAXLKMYYRRI-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidine derivative characterized by a sulfur-linked acetamide group and a tert-butyl substituent. The core thieno[3,2-d]pyrimidin-4-one scaffold is fused with a 2,4-dimethylphenyl group at position 3, contributing to its steric bulk and lipophilicity.

Properties

IUPAC Name

N-tert-butyl-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-12-6-7-15(13(2)10-12)23-18(25)17-14(8-9-26-17)21-19(23)27-11-16(24)22-20(3,4)5/h6-10H,11H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMGAXLKMYYRRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core with a tert-butyl group and a sulfanyl moiety, which contribute to its biological effects. The molecular formula is C18H22N2O2SC_{18}H_{22}N_2O_2S, and it has a molecular weight of approximately 342.44 g/mol.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines. For example:

  • Cell Line Studies : In T47D human breast cancer cells, the compound demonstrated an EC50 value of 0.004 µM, indicating potent activity against this cell type. The mechanism involves the inhibition of tubulin polymerization, disrupting mitotic processes and leading to cell death .

The compound's mechanism of action appears to involve multiple pathways:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Inhibition of Proliferation : By interfering with cell cycle progression, particularly during the mitotic phase, it effectively reduces tumor growth rates.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may also modulate inflammatory pathways, which are often upregulated in tumors .

Case Studies

  • Breast Cancer Model : In a xenograft model using T47D cells implanted in mice, administration of this compound resulted in significant tumor regression compared to control groups .
  • Mechanistic Study : A detailed study on the compound's interaction with tubulin showed that it binds to the β-tubulin subunit, effectively preventing microtubule assembly and leading to mitotic arrest .

Comparative Biological Activity Table

Compound NameEC50 (µM)Mechanism of ActionCancer Type
This compound0.004Tubulin polymerization inhibitionBreast Cancer
Compound X (for comparison)0.008Apoptosis induction via caspase activationBreast Cancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The primary structural analog identified in the evidence is N-(4-butylphenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide (CAS 1040632-67-4) . Below is a detailed comparison:

Structural and Physicochemical Differences

Parameter Target Compound Similar Compound (CAS 1040632-67-4)
Core Structure Thieno[3,2-d]pyrimidin-4-one scaffold Thieno[3,2-d]pyrimidin-4-one scaffold
Substituents - tert-butyl group on acetamide
- 3-(2,4-dimethylphenyl) on pyrimidine core
- 4-butylphenyl group on acetamide
- 3-methyl-7-phenyl on pyrimidine core
Molecular Formula Not explicitly provided in evidence C25H25N3O2S2
Molecular Weight Not explicitly provided (estimated higher due to tert-butyl group) 463.614 g/mol
Lipophilicity Likely higher due to tert-butyl and 2,4-dimethylphenyl groups Moderate; influenced by n-butyl and phenyl groups
Commercial Availability No supplier data available Listed with multiple suppliers (e.g., MolPort, ZINC)

Functional Implications

Steric Effects : The tert-butyl group in the target compound introduces significant steric hindrance compared to the linear n-butyl chain in the analog. This may influence binding interactions in biological systems or crystallization behavior.

In contrast, the 3-methyl-7-phenyl substitution in the analog creates a less symmetric aromatic system.

Solubility : Both compounds are likely poorly water-soluble due to hydrophobic substituents, but the tert-butyl group may further reduce solubility compared to the n-butyl chain.

Research and Commercial Context

  • Synthetic Accessibility : The similar compound (CAS 1040632-67-4) is commercially available, suggesting established synthetic routes . The target compound’s synthesis may require specialized methods due to the tert-butyl group’s bulk and regioselective challenges.
  • Biological Data: No direct activity data for either compound is provided in the evidence. However, thienopyrimidine derivatives are frequently studied for kinase inhibition (e.g., EGFR, VEGFR) due to their structural mimicry of purine bases.

Limitations and Further Research

  • The evidence lacks explicit data on the target compound’s biological activity, synthetic protocols, or crystallographic parameters.
  • Comparative studies on pharmacokinetics (e.g., metabolic stability, membrane permeability) between these analogs are absent but critical for therapeutic development.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-tert-butyl-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, and what reaction conditions are critical for yield optimization?

  • Methodology :

  • Core formation : Cyclization of precursors (e.g., thieno[3,2-d]pyrimidin-4-one derivatives) under acidic/basic conditions to form the thienopyrimidine core .
  • Sulfanyl coupling : Reaction with tert-butyl acetamide derivatives using potassium carbonate as a base in ethanol or DMF at 60–80°C for 8–12 hours .
  • Critical factors : Temperature control (±2°C), solvent polarity (ethanol > DMF for selectivity), and stoichiometric ratios (1:1.2 for acetamide:thienopyrimidine) to minimize side products .
    • Data Table :
StepReagents/ConditionsYield RangeKey Challenges
Thienopyrimidine coreH2SO4 (cat.), reflux, 6h65–70%Over-oxidation of sulfur
Sulfanyl couplingK2CO3, ethanol, 70°C, 10h50–60%Competing hydrolysis of acetamide

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodology :

  • NMR spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., tert-butyl group at δ 1.3–1.5 ppm; thienopyrimidine protons at δ 7.2–8.1 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 483.14) and rule out impurities .
  • HPLC : Reverse-phase C18 column (90:10 acetonitrile/water) to assess purity (>95% for biological assays) .

Q. What initial biological activity screening approaches are recommended for this compound?

  • Methodology :

  • In vitro assays : Enzymatic inhibition studies (e.g., kinase or protease targets) at 10 µM concentration in triplicate .
  • Cytotoxicity screening : MTT assay on HEK-293 or HeLa cells (IC50 determination) with positive controls (e.g., doxorubicin) .
  • Solubility optimization : Use DMSO/PBS mixtures (<0.1% DMSO) to avoid solvent interference .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in the final coupling step?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity of the sulfanyl group .
  • Catalyst addition : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .
  • Microwave-assisted synthesis : Reduce reaction time (2–4h vs. 10h) while maintaining yields >60% .

Q. How should contradictory spectral data (e.g., NMR vs. crystallography) be resolved during structural confirmation?

  • Methodology :

  • X-ray crystallography : Resolve ambiguity in substituent orientation (e.g., tert-butyl vs. dimethylphenyl groups) using single-crystal diffraction .
  • DFT calculations : Compare theoretical NMR shifts (Gaussian 16/B3LYP) with experimental data to validate conformational models .
  • Dynamic NMR : Analyze temperature-dependent splitting to identify rotamers or tautomers causing peak broadening .

Q. What computational modeling strategies are effective for predicting interaction mechanisms with biological targets?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using flexible side-chain protocols .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories (RMSD < 2 Å) under physiological conditions .
  • Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine carbonyl) and hydrophobic regions (tert-butyl group) .

Q. What methodologies are appropriate for analyzing structure-activity relationships (SAR) in derivatives?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., 2,4-dimethylphenyl → 4-chlorophenyl) and test activity changes .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., logP vs. IC50) using multivariate regression .
  • 3D-QSAR (CoMFA/CoMSIA) : Map electrostatic/hydrophobic fields to guide rational design .

Q. How should stability studies under varying pH and temperature be designed to inform storage conditions?

  • Methodology :

  • Forced degradation : Expose to pH 1–13 buffers (37°C, 24h) and monitor decomposition via LC-MS .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (<5% weight loss at 150°C) .
    • Data Table :
ConditionDegradation ProductsStability Rating
pH < 3Hydrolyzed acetamideUnstable
pH 7.4 (PBS)No degradationStable for 48h
60°C (dry)<2% decompositionStable

Q. What experimental approaches can validate hypothesized metabolic pathways (e.g., cytochrome P450 oxidation)?

  • Methodology :

  • In vitro microsomal assays : Incubate with rat liver microsomes + NADPH, analyze metabolites via UPLC-QTOF .
  • Isotope labeling : Synthesize 13C-labeled analogs to track metabolic intermediates .
  • CYP inhibition assays : Test against recombinant CYP isoforms (e.g., 3A4, 2D6) to identify metabolic liabilities .

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